

# Application Notes and Protocols: Flow Cytometry Analysis of T-cell Activation by HPN217

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## Compound of Interest

Compound Name: LXQ-217

Cat. No.: B15135502

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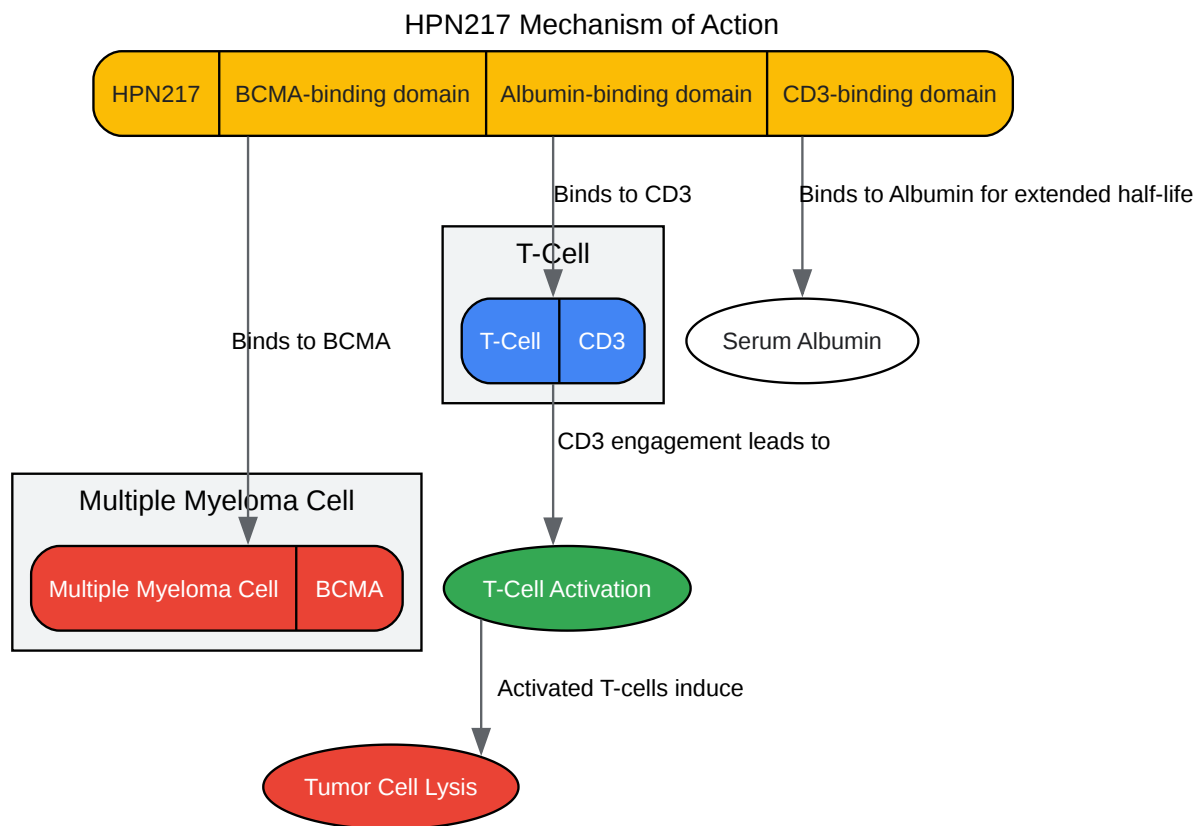
## Introduction

HPN217 is a tri-specific T-cell activating construct (TriTAC®) designed for the treatment of multiple myeloma.[1] It targets three proteins: B-cell maturation antigen (BCMA) on myeloma cells, CD3 on T-cells, and human serum albumin.[2] The engagement of BCMA and CD3 by HPN217 brings T-cells into close proximity with myeloma cells, leading to T-cell activation and subsequent lysis of the cancer cells.[3] The binding to albumin extends the half-life of HPN217 in the circulation.[2] Monitoring the activation of T-cells is crucial for evaluating the pharmacodynamics and efficacy of HPN217. Flow cytometry is a powerful technique for this purpose, allowing for the precise quantification of T-cell activation markers on different T-cell subsets.

## Mechanism of Action of HPN217

HPN217 is a single polypeptide chain with three binding domains.[3] One domain binds to BCMA, which is highly expressed on the surface of multiple myeloma cells.[4] Another domain binds to the CD3 epsilon chain of the T-cell receptor (TCR) complex on T-cells.[3] This dual binding creates a synapse between the T-cell and the tumor cell. The engagement of CD3 triggers a signaling cascade within the T-cell, leading to its activation. This activation is independent of the traditional major histocompatibility complex (MHC) presentation of antigens.

Activated T-cells then release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target myeloma cells.[2] The third domain of HPN217 binds to serum albumin, which significantly extends its plasma half-life, allowing for less frequent dosing.[2]



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HPN217 Mechanism of Action

## Experimental Protocols

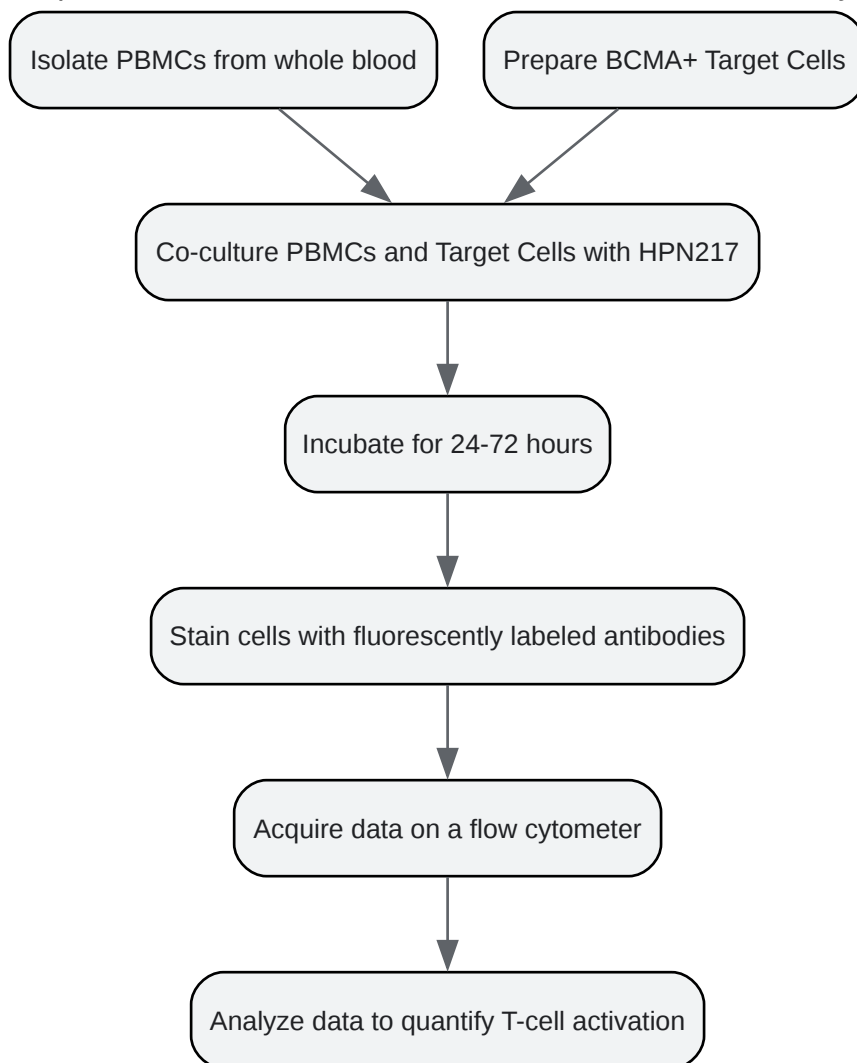
This section provides a detailed protocol for the analysis of T-cell activation by HPN217 using flow cytometry.

## Experimental Workflow

The overall workflow involves isolating peripheral blood mononuclear cells (PBMCs), co-culturing them with BCMA-positive target cells in the presence of HPN217, staining for T-cell

activation markers, and acquiring data on a flow cytometer.

#### Experimental Workflow for HPN217 T-Cell Activation Assay



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#### HPN217 T-Cell Activation Assay Workflow

## Materials and Reagents

- Cells:
  - Human Peripheral Blood Mononuclear Cells (PBMCs)
  - BCMA-positive multiple myeloma cell line (e.g., NCI-H929, RPMI-8226)

- Reagents:
  - HPN217
  - Ficoll-Paque PLUS
  - RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
  - Phosphate-buffered saline (PBS)
  - Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
  - Fc Block (e.g., Human TruStain FcX™)
  - Fluorescently labeled antibodies (see Table 1 for a suggested panel)
  - Viability dye (e.g., 7-AAD or a fixable viability dye)

## Suggested Flow Cytometry Antibody Panel

Marker	Fluorochrome	Clone	Purpose
CD3	PE-Cy7	UCHT1	Pan T-cell marker
CD4	APC	RPA-T4	Helper T-cell marker
CD8	PerCP-Cy5.5	SK1	Cytotoxic T-cell marker
CD69	PE	FN50	Early T-cell activation marker
CD25	FITC	M-A251	Mid-stage T-cell activation marker

## Protocol: T-cell Dependent Cellular Cytotoxicity (TDCC) and Activation Assay

- Isolation of PBMCs:

1. Isolate PBMCs from healthy donor whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
  2. Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.
  3. Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
- Preparation of Target Cells:
    1. Culture the BCMA-positive multiple myeloma cell line in complete RPMI-1640 medium.
    2. Harvest the cells during the logarithmic growth phase.
    3. Wash the cells with PBS and resuspend in complete RPMI-1640 medium.
    4. Count the cells and assess viability.
  - Co-culture and HPN217 Treatment:
    1. Plate the BCMA-positive target cells in a 96-well U-bottom plate at a density of  $2 \times 10^4$  cells per well.
    2. Add PBMCs to the wells at an effector-to-target (E:T) ratio of 10:1 ( $2 \times 10^5$  PBMCs per well).
    3. Prepare serial dilutions of HPN217 in complete RPMI-1640 medium.
    4. Add the HPN217 dilutions to the appropriate wells. Include a no-HPN217 control.
    5. The final volume in each well should be 200  $\mu$ L.
    6. Incubate the plate at 37°C in a humidified incubator with 5% CO<sub>2</sub> for 48 hours.
  - Flow Cytometry Staining:
    1. After incubation, gently resuspend the cells in each well.
    2. Transfer the cell suspension to 5 mL FACS tubes or a 96-well V-bottom plate.

3. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
  4. Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge again.
  5. Resuspend the cell pellet in 50 µL of Flow Cytometry Staining Buffer containing Fc Block and incubate for 10 minutes at room temperature.
  6. Prepare a cocktail of the fluorescently labeled antibodies (CD3, CD4, CD8, CD69, CD25) at pre-titrated optimal concentrations in Flow Cytometry Staining Buffer.
  7. Add 50 µL of the antibody cocktail to each tube/well and vortex gently.
  8. Incubate for 30 minutes at 4°C in the dark.
  9. Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
  10. Resuspend the cells in 200 µL of Flow Cytometry Staining Buffer containing a viability dye.
- Data Acquisition and Analysis:
    1. Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.
    2. Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate).
    3. Analyze the data using a suitable software (e.g., FlowJo™, FCS Express™).
    4. Gate on viable, single lymphocytes based on forward and side scatter properties and the viability dye.
    5. Within the lymphocyte gate, identify CD3+ T-cells.
    6. Further gate on CD4+ and CD8+ T-cell subsets.
    7. Determine the percentage of CD69+ and CD25+ cells within the CD4+ and CD8+ T-cell populations for each HPN217 concentration.

## Data Presentation

The following table presents illustrative data demonstrating the expected dose-dependent increase in T-cell activation markers following treatment with HPN217.

Table 2: Illustrative Data of HPN217-mediated T-cell Activation

HPN217 Concentration (ng/mL)	% CD69+ of CD4+ T-cells	% CD25+ of CD4+ T-cells	% CD69+ of CD8+ T-cells	% CD25+ of CD8+ T-cells
0 (Control)	2.5	3.1	2.8	3.5
0.1	15.2	8.5	18.9	10.2
1	45.8	25.1	52.3	30.7
10	78.3	55.6	85.1	62.4
100	85.1	68.2	92.4	75.9
1000	86.2	70.5	93.1	78.3

Note: The data presented in this table is for illustrative purposes only and may not be representative of actual experimental results.

## Conclusion

This application note provides a comprehensive overview and a detailed protocol for the analysis of T-cell activation induced by HPN217 using flow cytometry. The provided methodology and illustrative data can serve as a valuable resource for researchers and scientists in the field of immunotherapy and drug development to assess the in vitro activity of HPN217 and similar T-cell engaging therapies. The accurate quantification of T-cell activation is a critical component in the preclinical and clinical development of such promising cancer therapeutics.

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